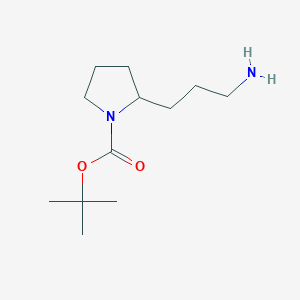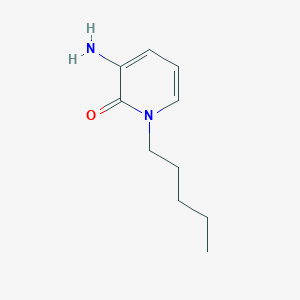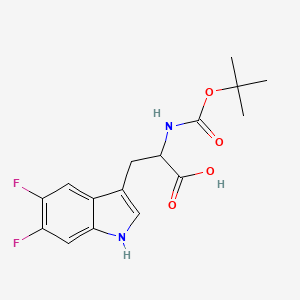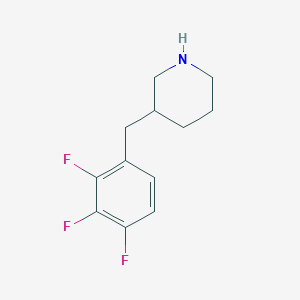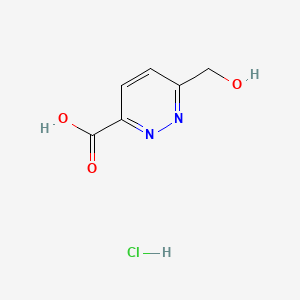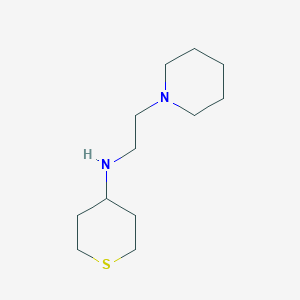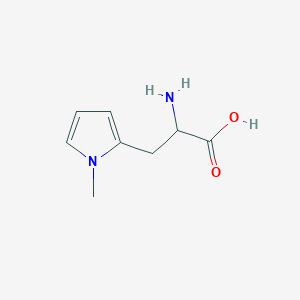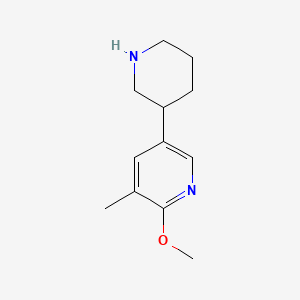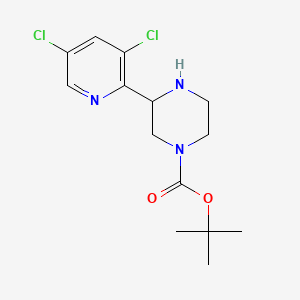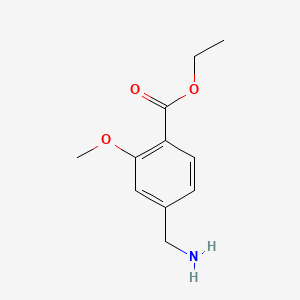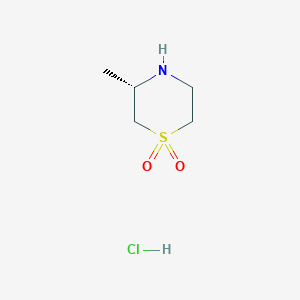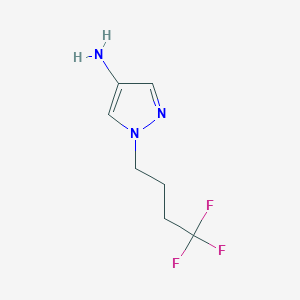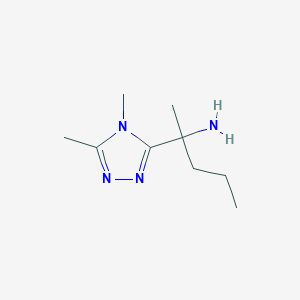
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and an amine group attached to a pentane chain. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable alkylating agent under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it can inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: A precursor in the synthesis of the target compound.
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine: Another triazole derivative with different biological activities.
3,5-Diphenyl-4H-1,2,4-triazole: A structurally similar compound with distinct properties.
Uniqueness
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)pentan-2-amine is unique due to its specific substitution pattern and the presence of the pentane chain.
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)pentan-2-amine |
InChI |
InChI=1S/C9H18N4/c1-5-6-9(3,10)8-12-11-7(2)13(8)4/h5-6,10H2,1-4H3 |
InChI Key |
SDPCBMSTEJBPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C1=NN=C(N1C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


